2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties. This compound features a benzothiazole ring fused with a phenol group, substituted with bromine and methoxy groups.
Mechanism of Action
Target of Action
For instance, some benzothiazole derivatives have shown inhibitory activity against the DprE1 target, which is crucial in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
For instance, they can inhibit the activity of enzymes or proteins, thereby affecting the normal functioning of the cell .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of various biochemical pathways, particularly those involved in the growth and proliferation ofMycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been associated with various biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-oxidant, and anti-proliferative effects .
Biochemical Analysis
Biochemical Properties
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been found to inhibit certain enzymes, such as tyrosine-protein phosphatase non-receptor type 1, which is involved in various cellular signaling pathways . Additionally, this compound has shown potential in binding to proteins involved in oxidative stress responses, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. For example, the compound has been shown to inhibit tyrosine-protein phosphatase non-receptor type 1, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained modulation of cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as antioxidant activity and modulation of cellular signaling pathways . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to affect the activity of enzymes involved in oxidative stress responses, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can modulate the expression of genes encoding metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to particular organelles . The subcellular distribution of the compound can significantly impact its interactions with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by bromination and methoxylation reactions. One common method involves the use of 2-aminobenzenethiol and 4-bromo-2-hydroxy-3-methoxybenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and reduce reaction times. These methods are designed to be efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)-4-chlorophenol
- 2-(1,3-Benzothiazol-2-yl)-4-fluorophenol
- 2-(1,3-Benzothiazol-2-yl)-4-iodophenol
Uniqueness
2-(1,3-Benzothiazol-2-yl)-4-bromo-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c1-18-11-7-8(15)6-9(13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUXHIZJHFRKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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